dimethyl 4,6-dibromoisophthalate dimethyl 4,6-dibromoisophthalate
Brand Name: Vulcanchem
CAS No.: 90766-77-1
VCID: VC8008098
InChI: InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-6(10(14)16-2)8(12)4-7(5)11/h3-4H,1-2H3
SMILES: COC(=O)C1=CC(=C(C=C1Br)Br)C(=O)OC
Molecular Formula: C10H8Br2O4
Molecular Weight: 351.98 g/mol

dimethyl 4,6-dibromoisophthalate

CAS No.: 90766-77-1

Cat. No.: VC8008098

Molecular Formula: C10H8Br2O4

Molecular Weight: 351.98 g/mol

* For research use only. Not for human or veterinary use.

dimethyl 4,6-dibromoisophthalate - 90766-77-1

Specification

CAS No. 90766-77-1
Molecular Formula C10H8Br2O4
Molecular Weight 351.98 g/mol
IUPAC Name dimethyl 4,6-dibromobenzene-1,3-dicarboxylate
Standard InChI InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-6(10(14)16-2)8(12)4-7(5)11/h3-4H,1-2H3
Standard InChI Key CDSMQCGJPOCKOD-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C=C1Br)Br)C(=O)OC
Canonical SMILES COC(=O)C1=CC(=C(C=C1Br)Br)C(=O)OC

Introduction

Synthetic Methodologies

Esterification of 4,6-Dibromoisophthalic Acid

The most common synthesis involves the esterification of 4,6-dibromoisophthalic acid with methanol in the presence of thionyl chloride (SOCl2\text{SOCl}_2) as a catalyst. This method, adapted from analogous procedures for dibromophthalate derivatives, proceeds via acid chloride intermediacy :

  • Reaction Conditions:

    • Molar Ratio: SOCl2\text{SOCl}_2:acid = 2.5:1

    • Solvent: Methanol

    • Temperature: Reflux under inert atmosphere (argon)

    • Duration: 2 hours for SOCl2\text{SOCl}_2 addition, followed by reflux until completion (monitored by TLC) .

  • Workup:

    • Removal of excess solvent under reduced pressure.

    • Purification via silica gel chromatography (petroleum ether/ethyl acetate = 3:1) .

Yield: ~88% (reported for scaled-up reactions) .

Alternative Routes

Rajca et al. (2012) demonstrated the use of dimethyl 4,6-dibromoisophthalate in the synthesis of high-spin organic polyradicals. The compound was prepared via bromination of dimethyl isophthalate using bromine (Br2\text{Br}_2) in acetic acid, achieving selective dibromination at the 4- and 6-positions .

Structural and Spectroscopic Characterization

Spectral Data

Infrared (IR) Spectroscopy:

  • ν(C=O)\nu(\text{C=O}): 1748 cm1^{-1} (ester carbonyl stretch) .

  • ν(C-Br)\nu(\text{C-Br}): 561 cm1^{-1} .

1H^1\text{H} NMR (400 MHz, CDCl3_3):

  • Aromatic protons: δ\delta 7.97 ppm (s, 2H, Ar-H).

  • Methyl esters: δ\delta 3.92 ppm (s, 6H, -OCH3_3) .

Mass Spectrometry:

  • APCI-MS: m/zm/z 350.9, 352.9, 354.9 ([M+H]+^+ isotopic pattern consistent with two bromine atoms) .

Crystallographic Data

While single-crystal X-ray data for dimethyl 4,6-dibromoisophthalate remains unreported, related dibrominated isophthalate esters exhibit monoclinic crystal systems with halogen-bonding interactions influencing packing arrangements .

Physicochemical Properties

PropertyValue
Molecular Weight351.976 g/mol
DensityNot reported
Melting Point81–82°C (literature)
SolubilitySoluble in DCM, THF, DMF
LogP2.78

The compound’s moderate lipophilicity (LogP=2.78\text{LogP} = 2.78) suggests compatibility with organic solvents, facilitating its use in solution-phase reactions .

Applications in Organic Synthesis

Building Block for Coordination Polymers

Shi et al. (2013) utilized dimethyl 4,6-dibromoisophthalate as a precursor for dicarboxylate ligands in metal-organic frameworks (MOFs). Subsequent hydrolysis of the ester groups yielded 4,6-dibromoisophthalic acid, which coordinated to transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) to form porous materials with potential gas storage applications .

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